

Application Note: ^1H NMR Characterization of Methyl 2-methoxy-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-methoxy-5-sulfamoylbenzoate
Cat. No.:	B120666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ^1H NMR characterization of **Methyl 2-methoxy-5-sulfamoylbenzoate**, an important intermediate in the synthesis of various pharmaceutical compounds.^[1] This application note includes quantitative data, a comprehensive experimental protocol, and a workflow diagram to ensure accurate and reproducible results.

Introduction

Methyl 2-methoxy-5-sulfamoylbenzoate is a key building block in medicinal chemistry. Its precise structural elucidation is paramount for quality control and downstream applications. ^1H NMR spectroscopy is a powerful analytical technique for confirming the chemical structure of this compound by providing detailed information about the electronic environment of its hydrogen atoms.

^1H NMR Spectral Data

The ^1H NMR spectrum of **Methyl 2-methoxy-5-sulfamoylbenzoate** was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) using a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Data of **Methyl 2-methoxy-5-sulfamoylbenzoate** in DMSO-d₆

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
8.10	d, $J = 2.4$ Hz	1H	Ar-H
7.37	s	1H	Ar-H
7.05	d, $J = 2.0$ Hz	1H	Ar-H
3.91	s	3H	-COOCH ₃
3.80	s	3H	-OCH ₃

Note: The data presented is based on available literature.[\[2\]](#) The assignment of the aromatic protons (Ar-H) and the sulfamoyl protons (-SO₂NH₂) may require further 2D NMR analysis for unambiguous confirmation.

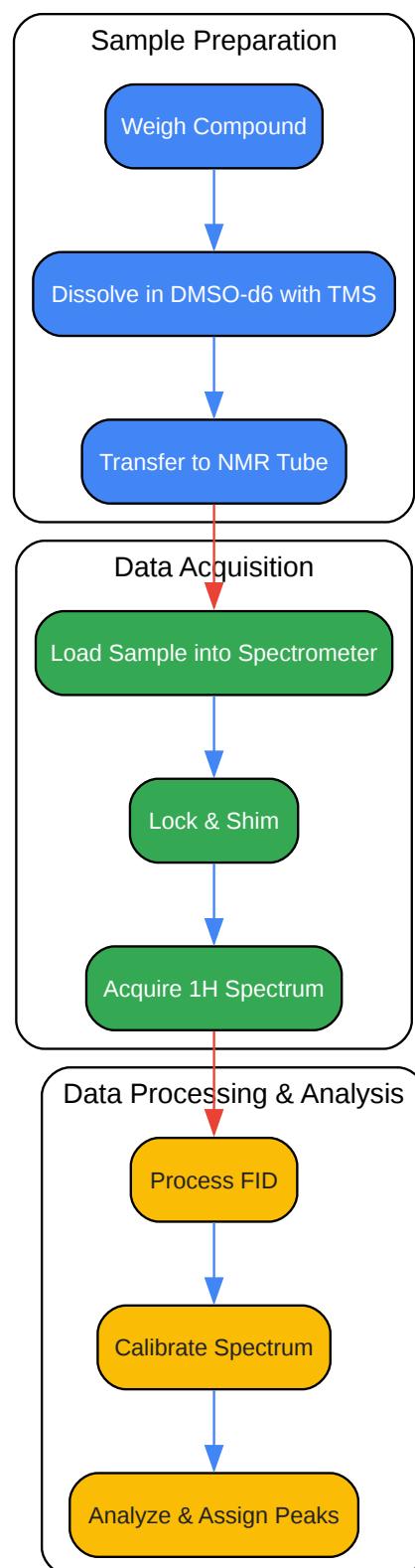
Experimental Protocol

This section outlines the detailed methodology for the ¹H NMR characterization of **Methyl 2-methoxy-5-sulfamoylbenzoate**.

1. Materials and Equipment:

- **Methyl 2-methoxy-5-sulfamoylbenzoate** (purity $\geq 98\%$)
- Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8 atom % D)
- Tetramethylsilane (TMS)
- 5 mm NMR tubes
- Volumetric flasks and pipettes
- Vortex mixer
- 400 MHz NMR spectrometer

2. Sample Preparation:


- Accurately weigh approximately 10-20 mg of **Methyl 2-methoxy-5-sulfamoylbenzoate** into a clean, dry vial.
- Add approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS to the vial.
- Securely cap the vial and vortex until the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.
- Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.

3. NMR Data Acquisition:

- Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.
- Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- Acquire the ¹H NMR spectrum using standard acquisition parameters for small organic molecules. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate all signals and determine the multiplicity of each peak.

Experimental Workflow

The following diagram illustrates the logical flow of the ¹H NMR characterization process.

[Click to download full resolution via product page](#)

Caption: Workflow for ^1H NMR characterization.

This comprehensive guide provides the necessary information for the successful ^1H NMR characterization of **Methyl 2-methoxy-5-sulfamoylbenzoate**, ensuring data integrity and facilitating its use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-methoxy-5-sulfamoylbenzoate | 33045-52-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: ^1H NMR Characterization of Methyl 2-methoxy-5-sulfamoylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120666#1h-nmr-characterization-of-methyl-2-methoxy-5-sulfamoylbenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com